2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with two key substituents: a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a pyridin-2-yl group at position 4. This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, particularly in the development of bioimaging probes or metal complexes, as suggested by its structural analogs in phosphorescent Ir(III) complexes .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLYFDWMMRAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the pyridinyl group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using reagents like pyridine-2-carboxylic acid and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents like DCC or EDCI.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Pyridine derivatives and appropriate nucleophiles or electrophiles.
Coupling: DCC, EDCI, and bases like TEA or N-methylmorpholine (NMM).
Major Products
Deprotection: Free amine derivative.
Substitution: Various substituted pyridinyl derivatives.
Coupling: Amide-linked products.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyridinyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural, functional, and application-based distinctions.
Substituent Effects
- Pyridin-2-yl vs. Biphenyl-4-yl (): The target compound’s pyridin-2-yl group enables π-π stacking and coordination with transition metals (e.g., Ir(III)), making it suitable for bioimaging applications . In contrast, (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid () contains a biphenyl group, which enhances lipophilicity and steric bulk. This property is advantageous in drug intermediates targeting hydrophobic binding pockets .
- Pyridin-2-yl vs. Cyclopropyl (): Replacing the pyridin-2-yl group with a cyclopropyl moiety (as in 2-([(tert-Butoxy)carbonyl]amino)-4-cyclopropylbutanoic acid) introduces conformational rigidity due to the strained cyclopropane ring. This modification can reduce metabolic instability but may limit metal-binding utility .
Backbone and Stereochemistry
- Butanoic vs. Pentanoic Acid Chain (): The target compound’s shorter butanoic acid backbone (4 carbons) may improve aqueous solubility compared to the pentanoic acid chain (5 carbons) in ’s compound. However, the latter’s methyl branch at position 2 and stereochemical specificity (2R,4S) enhance enantioselectivity in chiral synthesis .
Boc Protection and Stability
All compared compounds share the Boc-protected amino group, which is acid-labile and requires deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This feature ensures compatibility with stepwise synthetic strategies across diverse applications.
Comparative Data Table
Research Findings and Implications
- Bioimaging Utility (): Pyridin-2-yl derivatives demonstrate superior performance in Ir(III)-based phosphorescent probes due to strong metal-ligand charge transfer (MLCT) states, enabling precise oxygen detection in tissues .
- Synthetic Flexibility (): Cyclopropyl analogs are prioritized in fragment-based drug design for their ability to restrict rotational freedom and improve target binding .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid, often referred to as Boc-amino acid derivative, is a compound characterized by a tert-butyloxycarbonyl (Boc) protected amino group and a pyridinyl moiety attached to a butanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme interactions.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 280.32 g/mol
- CAS Number : 1404879-21-5
- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.
Synthesis Overview
The synthesis of this compound typically involves:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Introduction of the Pyridinyl Group : Achieved through coupling reactions with pyridine derivatives using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyridinyl group enhances binding affinity to specific targets, which may lead to inhibition or modulation of enzymatic activity.
Enzyme Interaction Studies
Research indicates that derivatives of this compound can act as inhibitors for certain enzymes. For instance, studies have shown that modifications in the pyridinyl structure can significantly alter the inhibitory potency against specific targets, such as GSK-3β, which is implicated in neuroinflammatory responses .
Case Study 1: GSK-3β Inhibition
A study explored novel GSK-3β inhibitors based on pyridine derivatives. The research demonstrated that modifications to the Boc-amino acid structure could enhance inhibitory activity against GSK-3β, showcasing potential applications in treating neurodegenerative diseases .
| Compound | IC50 (μM) | Effect on GSK-3β |
|---|---|---|
| Compound A | 0.5 | Strong inhibition |
| Compound B | 1.5 | Moderate inhibition |
| 2-Boc-Pyridine Butanoic Acid | 0.8 | Strong inhibition |
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor effects of various Boc-protected amino acids, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential applications in cancer therapy .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
